molecular formula C8H9BrClNO B578726 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride CAS No. 1215339-86-8

6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

Cat. No.: B578726
CAS No.: 1215339-86-8
M. Wt: 250.52
InChI Key: BTTOLFCXRXFGKD-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a chemical compound with the molecular formula C8H9BrClNO It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves the bromination of 2,3-dihydrobenzofuran followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the amination step may involve the use of ammonia or an amine derivative under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated compounds. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, dyes, and polymers.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzofuran: The parent compound without the bromine and amine groups.

    6-Bromo-2,3-dihydrobenzofuran: A similar compound lacking the amine group.

    2,3-Dihydrobenzofuran-3-amine: A related compound without the bromine atom.

Uniqueness

6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is unique due to the presence of both the bromine and amine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

6-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTOLFCXRXFGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660012
Record name 6-Bromo-2,3-dihydro-1-benzofuran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215339-86-8
Record name 6-Bromo-2,3-dihydro-1-benzofuran-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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